molecular formula C8H6BrN3 B12342904 8-bromo-4aH-1,6-naphthyridin-5-imine

8-bromo-4aH-1,6-naphthyridin-5-imine

Cat. No.: B12342904
M. Wt: 224.06 g/mol
InChI Key: VRTKVCPXJULRDR-UHFFFAOYSA-N
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Description

8-Bromo-4aH-1,6-naphthyridin-5-imine is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry . The compound’s structure features a bromine atom at the 8th position and an imine group at the 5th position, making it a unique and valuable molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-4aH-1,6-naphthyridin-5-imine typically involves the bromination of 1,6-naphthyridine derivatives. One common method is the reaction of 1,6-naphthyridine with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-4aH-1,6-naphthyridin-5-imine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted naphthyridines, amines, and other heterocyclic compounds, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 8-bromo-4aH-1,6-naphthyridin-5-imine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and imine group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound’s effects are mediated through various biochemical pathways, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Bromo-4aH-1,6-naphthyridin-5-imine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and imine group enhances its reactivity and potential for various applications compared to its analogs .

Properties

Molecular Formula

C8H6BrN3

Molecular Weight

224.06 g/mol

IUPAC Name

8-bromo-4aH-1,6-naphthyridin-5-imine

InChI

InChI=1S/C8H6BrN3/c9-6-4-12-8(10)5-2-1-3-11-7(5)6/h1-5,10H

InChI Key

VRTKVCPXJULRDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C(=C(C=NC2=N)Br)N=C1

Origin of Product

United States

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